4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(butylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-3-5-10-19-15(17(24)25)12-16(23)21-13-7-6-8-14(11-13)22-18(26)20-9-4-2/h4,6-8,11,15,19H,2-3,5,9-10,12H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASGKKDVUDGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiourea derivative: Reacting allyl isothiocyanate with aniline to form 3-(3-Allylthioureido)aniline.
Coupling reaction: Coupling the thiourea derivative with a suitable butylamino precursor under controlled conditions.
Oxidation and functionalization: Introducing the oxobutanoic acid moiety through oxidation and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl and butylamino groups.
Reduction: Reduction reactions could target the oxobutanoic acid moiety, potentially converting it to a hydroxyl group.
Substitution: The phenyl and thiourea groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that compounds similar to 4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid exhibit anticancer properties. Studies have shown that derivatives of oxobutanoic acids can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific structural features of this compound may enhance its efficacy against specific types of tumors.
Antimicrobial Properties :
The incorporation of thiourea groups in organic compounds has been linked to antimicrobial activity. Studies have demonstrated that such compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
Biochemical Applications
Enzyme Inhibition :
Compounds with similar structures are often investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of proteases or kinases can lead to significant therapeutic effects in diseases such as cancer and diabetes .
Drug Delivery Systems :
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Its ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .
Material Science Applications
Polymer Synthesis :
The compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for chemical modifications that can tailor polymer properties for specific applications, such as drug delivery or tissue engineering .
Nanocomposite Materials :
Incorporating this compound into nanocomposite materials may enhance mechanical properties and thermal stability. Research into similar compounds has shown promise in developing materials with improved performance characteristics for industrial applications .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated the efficacy of a related oxobutanoic acid derivative in inhibiting the growth of breast cancer cells through apoptosis induction, highlighting the potential of structural modifications to enhance activity .
- Antimicrobial Testing : Another study explored the antimicrobial effects of thiourea derivatives against various bacterial strains, demonstrating significant inhibition at low concentrations, suggesting that modifications could lead to effective new antibiotics .
- Polymer Development : Research on polymer composites incorporating oxobutanoic acids showed enhanced mechanical properties and biodegradability, indicating potential environmental benefits alongside performance improvements .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with multiple functional groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Key Structural Differences :
Enzyme Inhibition
- hTS Inhibition: Analogs such as N-(4-carboxyphenyl) succinamic acid inhibit human thymidylate synthase (hTS), a cancer therapy target .
- Antimalarial Activity : Pyrazole-carboxamide derivatives (e.g., ) highlight the role of aromatic/heterocyclic substituents in antiparasitic activity. The allylthioureido group could mimic such interactions.
Bioconjugation Potential
Metal Coordination
- 4-Oxobutanoic acid derivatives (e.g., ) form stable metal complexes. The allylthioureido and butylamino groups in the target compound could enable multi-dentate coordination, useful in catalysis or antimicrobial agents.
Physicochemical Properties
- Stability : α,β-unsaturated derivatives (e.g., ) are prone to Michael addition reactions, whereas the target compound’s saturated backbone may enhance stability.
Biological Activity
4-((3-(3-Allylthioureido)phenyl)amino)-2-(butylamino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
The presence of an allylthiourea moiety suggests potential interactions with biological targets related to enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : The thiourea group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The amine groups can interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing thiourea have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
Compounds with similar functional groups have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This suggests that the target compound may also exert similar effects.
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
- A study evaluated the anticancer efficacy of several thiourea derivatives, including those structurally related to the target compound. Results showed a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations.
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Inflammation Model :
- In a murine model of inflammation, administration of thiourea derivatives resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses. This highlights the potential use of the target compound in treating inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
